Ethyl 5-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core fused with an ethyl ester group, an amino group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide . The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using eco-friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Hydroxylated naphthyridine derivatives.
Substitution: N-alkyl or N-acyl naphthyridine derivatives.
Scientific Research Applications
Ethyl 5-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for treating bacterial infections and cancer.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The compound’s structure allows it to bind to active sites of enzymes or receptors, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 5-amino-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
Gemifloxacin: A fluoroquinolone antibiotic with a similar naphthyridine core.
1,5-Naphthyridine derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl 5-amino-2-oxo-1H-1,8-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-11(16)7-5-6-8(12)3-4-13-9(6)14-10(7)15/h3-5H,2H2,1H3,(H3,12,13,14,15) |
InChI Key |
GDVKTUKCOGSDPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CN=C2NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.